molecular formula C19H15FN6O5S B2552399 N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide CAS No. 888423-99-2

N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

Cat. No.: B2552399
CAS No.: 888423-99-2
M. Wt: 458.42
InChI Key: WWASSJOGJAPBSY-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C19H15FN6O5S and its molecular weight is 458.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research into the synthesis and characterization of compounds structurally related to N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide has focused on generating novel derivatives with potential biological activity. For instance, novel aromatic polyimides, including those with sulfone, sulfide, and amide imide groups, have been synthesized and shown to possess remarkable thermal stability and solubility, indicating their utility in advanced technological applications (Mehdipour‐Ataei & Hatami, 2007). Similarly, a study on the synthesis of new fluorinated amino-heterocyclic compounds bearing 6-aryl-5-oxo-1,2,4-triazin-3-yl moieties demonstrated enhanced antimicrobial properties, highlighting the chemical's potential in developing new antimicrobial agents (Bawazir & Abdel-Rahman, 2018).

Biological Activity and Antitumor Evaluation

Several studies have explored the biological activities of compounds structurally similar to this compound. Research on derivatives of 6-amino-2-phenylbenzothiazoles, for instance, revealed significant cytostatic activities against various malignant human cell lines, suggesting their potential as antitumor agents (Racané et al., 2006). Another study focused on the synthesis and biological activity of pyrimidine linked with morpholinophenyl derivatives, finding significant larvicidal activity against third instar larvae, indicating a potential application in pest control (Gorle et al., 2016).

Novel Crystalline Forms and Drug Development

The development of novel crystalline forms of related compounds has been the subject of patent applications, indicating ongoing interest in optimizing the pharmacological properties of these chemicals for therapeutic use, including in the treatment of asthma, gastrointestinal diseases, pain, and depression (Norman, 2008). This highlights the versatility and potential utility of these compounds in a wide range of therapeutic applications.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied for potential medicinal uses, its mechanism of action would involve interaction with biological molecules or pathways .

Future Directions

Future research could involve further exploration of the compound’s properties and potential applications. This could include experimental studies to determine its physical and chemical properties, tests of its reactivity, and exploration of its potential uses in fields such as medicine or materials science .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-fluorobenzoyl chloride with N-(2-mercaptoethyl)-4-nitroaniline to form N-(2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-fluorobenzamide. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form N-(2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide. Finally, the compound is treated with hydrazine hydrate and sodium acetate to form the desired compound, N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide.", "Starting Materials": [ "2-fluorobenzoyl chloride", "N-(2-mercaptoethyl)-4-nitroaniline", "ethyl acetoacetate", "ammonium acetate", "hydrazine hydrate", "sodium acetate" ], "Reaction": [ "2-fluorobenzoyl chloride is reacted with N-(2-mercaptoethyl)-4-nitroaniline in the presence of a base to form N-(2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-fluorobenzamide.", "The intermediate is then reacted with ethyl acetoacetate and ammonium acetate in ethanol to form N-(2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide.", "Finally, the compound is treated with hydrazine hydrate and sodium acetate in ethanol to form the desired compound, N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide." ] }

CAS No.

888423-99-2

Molecular Formula

C19H15FN6O5S

Molecular Weight

458.42

IUPAC Name

N-[4-amino-2-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide

InChI

InChI=1S/C19H15FN6O5S/c20-13-7-2-1-6-12(13)17(28)23-15-16(21)24-19(25-18(15)29)32-9-14(27)22-10-4-3-5-11(8-10)26(30)31/h1-8H,9H2,(H,22,27)(H,23,28)(H3,21,24,25,29)

InChI Key

WWASSJOGJAPBSY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])N)F

solubility

not available

Origin of Product

United States

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